Sialyl-lewisx

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

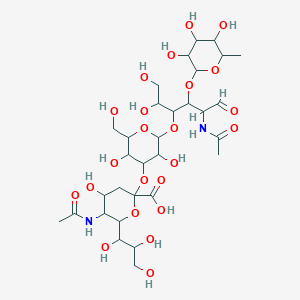

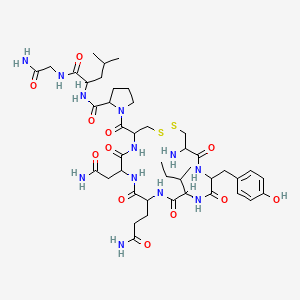

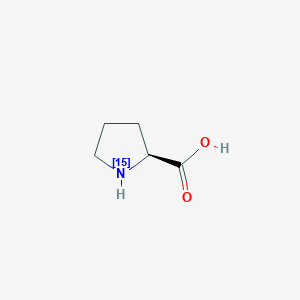

Sialyl-lewisx, also known as cluster of differentiation 15s or stage-specific embryonic antigen 1, is a tetrasaccharide carbohydrate. It is usually attached to O-glycans on the surface of cells and plays a vital role in cell-to-cell recognition processes. This compound is also one of the most important blood group antigens and is displayed on the terminus of glycolipids present on the cell surface .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sialyl-lewisx can be synthesized using chemoenzymatic strategies that combine chemical synthesis and enzyme catalysis. These methods involve the use of sialyltransferases and glycosyltransferases to attach sialic acid to the glycan structure. The one-pot multienzyme (OPME) sialylation strategy is particularly efficient, allowing for the systematic synthesis of sialosides with various modifications .

Industrial Production Methods

Industrial production of this compound often involves the use of bacterial sialyltransferase mutants that can catalyze the transfer of different sialic acid forms from sugar nucleotide donors to Lewis x antigens. This method is advantageous due to its high efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Sialyl-lewisx undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The compound is particularly known for its role in glycosylation reactions, where it acts as a donor or acceptor of glycosyl groups .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include sialyltransferases, glycosyltransferases, and sugar nucleotide donors. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions involving this compound are various sialylated glycans and glycoconjugates. These products have significant biological and medical applications .

Applications De Recherche Scientifique

Sialyl-lewisx has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of complex glycans and glycoconjugates.

Biology: It plays a crucial role in cell-to-cell recognition and signaling processes.

Medicine: This compound is involved in the diagnosis and prognosis of various cancers, including melanoma, breast, pancreatic, liver, lung, head and neck, ovarian, and bladder carcinomas.

Mécanisme D'action

Sialyl-lewisx exerts its effects by interacting with selectins, which are cell adhesion molecules. This interaction promotes the binding and rolling of leukocytes on endothelial cells, facilitating their extravasation from the bloodstream into tissues. This mechanism is crucial for immune responses and inflammation . In cancer, the interaction between this compound and selectins promotes metastasis by facilitating the extravasation of tumor cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lewis x: A non-sialylated version of sialyl-lewisx, involved in similar cell recognition processes.

Sialyl-lewis a: Another sialylated tetrasaccharide with similar functions but different structural features.

Uniqueness

This compound is unique due to its specific interaction with selectins, which is not observed with other similar compounds. This unique interaction makes it a critical player in immune responses and cancer metastasis .

Propriétés

IUPAC Name |

5-acetamido-2-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)53-24(12(5-34)32-10(2)38)25(15(42)7-36)54-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQPKDLYOBZWBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869321 |

Source

|

| Record name | 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->4)-[6-deoxyhexopyranosyl-(1->3)]-2-acetamido-2-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

820.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Diphenylphosphino)ethyl]ferrocene](/img/structure/B15088647.png)

![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)

![(3a,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide](/img/structure/B15088678.png)

![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)